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Compound of Interest

Compound Name: Sodium cresolate

Cat. No.: B8398330 Get Quote

This guide provides an in-depth technical overview of the spectroscopic analysis of sodium m-

cresolate, a compound of interest for researchers, scientists, and professionals in drug

development. The following sections detail the characteristic data obtained from Ultraviolet-

Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), along

with standardized experimental protocols.

Introduction
Sodium m-cresolate, the sodium salt of m-cresol, is an organic compound with various

industrial and pharmaceutical applications. A thorough spectroscopic characterization is crucial

for its identification, purity assessment, and quality control. This document outlines the

expected spectroscopic signatures of sodium m-cresolate. It is important to note that much of

the available spectroscopic data pertains to its parent compound, m-cresol. The data presented

herein is largely based on m-cresol, with necessary considerations for the effects of the sodium

counter-ion and the resulting phenolate structure.

UV-Visible Spectroscopy
UV-Vis spectroscopy of sodium m-cresolate in solution reveals characteristic absorption bands

arising from electronic transitions within the aromatic ring. The formation of the phenolate ion in

sodium m-cresolate, as opposed to the hydroxyl group in m-cresol, is expected to cause a

bathochromic (red) shift in the absorption maxima due to the increased electron-donating ability

of the phenoxide oxygen. In pure m-cresol, the maximum absorption peak is observed at 282

nm.[1] For a complex of hexamine and m-cresol, a peak was identified at 340 nm, attributed to
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a π → π* transition, with the red shift indicating a higher polarization of the charge transfer

excited state compared to the ground state.[1]

Table 1: UV-Vis Spectral Data

Compound Solvent λmax (nm)
Molar
Absorptivity
(ε)

Reference

m-Cresol Hexane 214, 271, 277
log ε = 3.79,

3.20, 3.27
[2]

m-Cresol - 282 - [1]

Hexamine:m-

cresol complex
Ethanol 340 - [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of sodium m-

cresolate by providing information about the chemical environment of the hydrogen (¹H) and

carbon (¹³C) nuclei. The spectra of sodium m-cresolate will be very similar to that of m-cresol,

with slight shifts in the aromatic region due to the deprotonation of the hydroxyl group.

¹H NMR Spectroscopy
The ¹H NMR spectrum of m-cresol typically shows signals for the aromatic protons and the

methyl protons. The chemical shifts are influenced by the electron-donating nature of both the

methyl group and the hydroxyl/phenoxide group.

Table 2: ¹H NMR Spectral Data for m-Cresol
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Protons
Chemical
Shift (δ,
ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Solvent Reference

Aromatic H 7.21 t 7.6 CDCl₃ [3]

Aromatic H 6.86 d 7.6 CDCl₃ [3]

Aromatic H 6.77 d 7.9 CDCl₃ [3]

Aromatic H 6.50 s - CDCl₃ [3]

Methyl H 2.38 s - CDCl₃ [3]

¹³C NMR Spectroscopy
The ¹³C NMR spectrum of m-cresol provides insights into the carbon framework of the

molecule. The chemical shifts of the aromatic carbons are particularly informative about the

substitution pattern.

Table 3: ¹³C NMR Spectral Data for m-Cresol

Carbon
Chemical Shift (δ,
ppm)

Solvent Reference

Aromatic C-O 155.28 CDCl₃ [3]

Aromatic C-CH₃ 140.01 CDCl₃ [3]

Aromatic C 129.59 CDCl₃ [3]

Aromatic C 121.86 CDCl₃ [3]

Aromatic C 116.31 CDCl₃ [3]

Aromatic C 112.56 CDCl₃ [3]

Methyl C 21.39 CDCl₃ [3]

Mass Spectrometry (MS)
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Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule

and its fragments, allowing for the determination of the molecular weight and structural

features. For sodium m-cresolate, the analysis would likely be performed on the parent m-

cresol. The mass spectrum of m-cresol shows a prominent molecular ion peak.

Table 4: Mass Spectrometry Data for m-Cresol

m/z
Relative Intensity
(%)

Assignment Reference

108 100 [M]⁺ [2]

107 85 [M-H]⁺ [2]

79 35 [M-CHO]⁺ [2]

77 29 [C₆H₅]⁺ [2]

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of sodium

m-cresolate.

UV-Vis Spectroscopy
Sample Preparation: Prepare a dilute solution of sodium m-cresolate in a suitable solvent

(e.g., ethanol, water). The concentration should be adjusted to yield an absorbance in the

range of 0.1 to 1.0.

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Data Acquisition: Record the spectrum over a wavelength range of 200-400 nm. Use the

pure solvent as a blank for baseline correction.

Data Analysis: Identify the wavelength of maximum absorbance (λmax) and determine the

molar absorptivity (ε) if the concentration is known.

NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of sodium m-cresolate in a deuterated

solvent (e.g., DMSO-d₆, D₂O). Add a small amount of a reference standard, such as

tetramethylsilane (TMS), if not already present in the solvent.

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For ¹H NMR, typical parameters include a

90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a

good signal-to-noise ratio. For ¹³C NMR, proton decoupling is typically used, and a larger

number of scans is required.

Data Analysis: Process the raw data (Fourier transformation, phase correction, and baseline

correction). Integrate the signals in the ¹H NMR spectrum and assign the chemical shifts,

multiplicities, and coupling constants. Assign the chemical shifts in the ¹³C NMR spectrum.

Mass Spectrometry
Sample Preparation: For analysis of the parent m-cresol, dissolve a small amount of the

sample in a volatile solvent. For direct analysis of the sodium salt, electrospray ionization

(ESI) in negative mode might be suitable to observe the cresolate anion.

Instrumentation: A variety of mass spectrometers can be used, such as those equipped with

Electron Ionization (EI) for volatile compounds like m-cresol, or ESI for less volatile salts.

Data Acquisition: Introduce the sample into the ion source. Acquire the mass spectrum over

a suitable m/z range.

Data Analysis: Identify the molecular ion peak and major fragment ions. Propose

fragmentation pathways to explain the observed peaks.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like sodium m-cresolate.
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General Workflow for Spectroscopic Analysis
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Caption: Workflow of Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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